1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one
Overview
Description
1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one is a complex organic compound that features a piperazine ring substituted with a benzylamino and a nitrophenyl group
Preparation Methods
The synthesis of 1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the benzylamino and nitrophenyl groups through nucleophilic substitution reactions. The final step involves the attachment of the propan-1-one moiety. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino or nitrophenyl groups, leading to the formation of various derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The benzylamino group may facilitate binding to active sites, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar compounds include:
1-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one: This compound features a trifluoromethyl group instead of a benzylamino group, which can alter its chemical reactivity and biological activity.
1-{4-[3-(Methoxy)phenyl]piperazin-1-yl}propan-1-one: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-2-20(25)23-12-10-22(11-13-23)17-8-9-19(24(26)27)18(14-17)21-15-16-6-4-3-5-7-16/h3-9,14,21H,2,10-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAPPAQADDIGPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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